molecular formula C12H19NO3 B1378920 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane CAS No. 1408076-39-0

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane

Cat. No. B1378920
M. Wt: 225.28 g/mol
InChI Key: SJGXXUBCKFNNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is a chemical compound with the CAS Number: 1408076-39-0 . It has a molecular weight of 225.29 . The IUPAC name for this compound is tert-butyl (1S,5R)-2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The Inchi Code for 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is 1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3 .


Chemical Reactions Analysis

Research directed towards the preparation of the basic structure of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane in a stereoselective manner has attracted attention from many research groups worldwide . The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .


Physical And Chemical Properties Analysis

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is a solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which exhibit a wide array of biological activities. Research has focused on the stereoselective preparation of this bicyclic structure, highlighting its importance in the synthesis of natural products and medicinal chemistry. Approaches include the enantioselective construction of acyclic precursors and direct stereochemical control in forming the bicyclic scaffold, underscoring its significance in organic synthesis and pharmaceutical development (S. Rodríguez et al., 2021).

Heterocyclic Scaffolds in Natural Products

The chemistry of functionalized 2,8-diheterobicyclo[3.2.1]octanes, including 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane, has garnered attention for its role in natural product synthesis. These compounds serve as core structures in a multitude of biologically active natural products, demonstrating their utility as versatile reagents in organic synthesis. The literature covers various methodologies for synthesizing these heterocyclic scaffolds, reflecting their broad applicability in crafting complex molecular architectures (MariFe Flores & D. Díez, 2014).

Innovative Synthetic Methodologies

Research also delves into innovative synthetic methodologies utilizing 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane for constructing chiral bicyclic ring systems. Such methodologies include intramolecular hydrogen abstraction promoted by N-radicals, showcasing advanced techniques for assembling complex structures from simpler precursors. These synthetic strategies are pivotal for accessing a variety of chiral bicyclic compounds, illustrating the compound's role in advancing synthetic organic chemistry (C. G. Francisco, A. Herrera, & E. Suárez, 2000).

Asymmetric Synthesis

Asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through catalytic processes, highlighting the compound's significance in creating enantiomerically enriched structures. Such processes are crucial for the synthesis of stereochemically complex molecules, further emphasizing the compound's utility in organic synthesis and the development of new pharmaceuticals (K. Ishida, H. Kusama, & N. Iwasawa, 2010).

Safety And Hazards

The safety information for 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development of new synthetic methodologies for this compound.

properties

IUPAC Name

tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGXXUBCKFNNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane

CAS RN

1408076-39-0
Record name tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Reactant of Route 4
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Reactant of Route 5
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Reactant of Route 6
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.